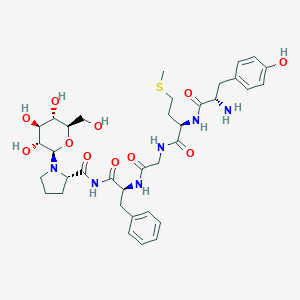
Poly(epichlorohydrin-co-ethylene oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, (chloromethyl)-, polymer with oxirane is a polymeric compound formed by the polymerization of oxirane and (chloromethyl)oxirane. This compound is known for its unique chemical properties and versatility in various industrial applications. It is commonly used in the production of resins, adhesives, and coatings due to its excellent chemical resistance and mechanical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, (chloromethyl)-, polymer with oxirane typically involves the polymerization of oxirane and (chloromethyl)oxirane. The reaction is initiated by a catalyst, often a Lewis acid such as boron trifluoride or a strong base like sodium hydroxide. The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where oxirane and (chloromethyl)oxirane are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, powders, or films for different applications.
化学反应分析
Types of Reactions
Oxirane, (chloromethyl)-, polymer with oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (chloromethyl) group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers.
Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and chemical resistance.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Addition Reactions: Nucleophiles such as alcohols, amines, and thiols are used under acidic or basic conditions to open the oxirane ring.
Cross-Linking Reactions: Cross-linking agents such as polyamines, polyols, and diisocyanates are used under controlled conditions to achieve the desired degree of cross-linking.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated polymers.
Addition Reactions: Functionalized polymers with various side groups depending on the nucleophile used.
Cross-Linking Reactions: Cross-linked polymers with enhanced mechanical strength and chemical resistance.
科学研究应用
Oxirane, (chloromethyl)-, polymer with oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of adhesives and coatings for medical implants and prosthetics.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
作用机制
The mechanism of action of oxirane, (chloromethyl)-, polymer with oxirane involves the reactivity of the oxirane ring and the (chloromethyl) group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers. The (chloromethyl) group can participate in substitution reactions, allowing for further modification of the polymer. These reactions enable the polymer to form strong covalent bonds with other molecules, enhancing its mechanical properties and chemical resistance.
相似化合物的比较
Similar Compounds
Epichlorohydrin: A similar compound with a (chloromethyl) group and an oxirane ring, used in the production of epoxy resins.
Glycidyl Chloride: Another compound with similar reactivity, used in the synthesis of various functionalized polymers.
Chloropropylene Oxide: A compound with similar chemical properties, used in the production of specialty polymers and coatings.
Uniqueness
Oxirane, (chloromethyl)-, polymer with oxirane is unique due to its combination of the oxirane ring and the (chloromethyl) group, which provides a versatile platform for various chemical modifications. This versatility allows for the synthesis of a wide range of functionalized polymers with tailored properties for specific applications.
属性
CAS 编号 |
24969-10-6 |
|---|---|
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
InChI 键 |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
规范 SMILES |
C1CO1.C1C(O1)CCl |
同义词 |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)







